Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine
Description
Systematic International Union of Pure and Applied Chemistry Name and Structural Interpretation
The systematic International Union of Pure and Applied Chemistry name for this compound is N,N-dimethyl-2-{3-[(methylamino)methyl]phenoxy}ethanamine. This nomenclature provides a comprehensive description of the molecular structure, beginning with the N,N-dimethyl substitution pattern on the terminal amine nitrogen. The structural interpretation reveals a complex architecture consisting of three distinct regions: a dimethylamino ethyl chain, a phenoxy linker, and a methylaminomethyl substituent on the aromatic ring.
The systematic name describes the compound's structure through a methodical breakdown of its components. The "N,N-dimethyl" prefix indicates that the terminal nitrogen atom carries two methyl substituents, forming a tertiary amine functionality. The "2-{3-[(methylamino)methyl]phenoxy}" portion describes the phenoxy moiety, where the benzene ring is substituted at the 3-position with a methylaminomethyl group. The "ethanamine" suffix identifies the two-carbon chain bearing the terminal amine group.
Structural analysis reveals that the compound contains two distinct amine functionalities: a tertiary dimethylamino group and a secondary methylamino group. The phenoxy linkage connects these nitrogen-containing regions through an ether bond, creating a flexible molecular framework. The aromatic ring serves as a central scaffold, with the methylaminomethyl substituent positioned meta to the phenoxy oxygen, providing specific spatial relationships between the functional groups.
The InChI representation InChI=1S/C12H20N2O/c1-13-10-11-5-4-6-12(9-11)15-8-7-14(2)3/h4-6,9,13H,7-8,10H2,1-3H3 provides a standardized description of the molecular connectivity. This notation systematically encodes the atomic connections, identifying carbon atoms 11 and 12 as part of the aromatic system, with carbon 12 bearing the phenoxy oxygen atom 15. The notation further specifies the hydrogen distribution and the connectivity patterns of the nitrogen atoms within the molecular framework.
Synonyms and Registry Identifiers
The compound dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine is associated with multiple synonyms and registry identifiers that facilitate its identification across various chemical databases and literature sources. The primary registry identifier is Chemical Abstracts Service number 1082875-25-9, which serves as the definitive numerical identifier for this specific molecular structure.
Properties
IUPAC Name |
N,N-dimethyl-2-[3-(methylaminomethyl)phenoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-13-10-11-5-4-6-12(9-11)15-8-7-14(2)3/h4-6,9,13H,7-8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNGMQPGWPHNFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082875-25-9 | |
| Record name | dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Ether Formation via Nucleophilic Substitution
- Starting Materials: A phenol derivative (e.g., 3-hydroxybenzyl or substituted phenol) and a haloalkylamine or haloalkylether (such as 2-chloroethylamine derivatives).
- Reaction Conditions: The phenol is deprotonated using a strong base (e.g., sodium hydroxide or potassium hydroxide) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
- Temperature: Typically between 80°C and 110°C.
- Duration: 4 to 20 hours depending on scale and reagent reactivity.
- Example: Reaction of 3-hydroxybenzylamine derivatives with 2-chloro-N,N-dimethylethylamine under basic conditions to yield the phenoxyethylamine intermediate.
Final Functionalization and Purification
- Purification: Crystallization from suitable solvents such as ethyl acetate or diisopropyl ether.
- Drying: Under reduced pressure or vacuum drying to obtain pure compound.
- Quality Control: High-performance liquid chromatography (HPLC) is used to confirm purity, aiming for impurity levels below 0.1% for critical impurities.
Representative Preparation Protocol (Adapted from Related Patent and Literature)
| Step | Reagents & Conditions | Description | Outcome/Purity |
|---|---|---|---|
| 1 | Phenol derivative + 2-chloro-N,N-dimethylethylamine + KOH in DMSO, 100°C, 10-20 h | Nucleophilic substitution to form phenoxyethylamine intermediate | High yield, crude intermediate |
| 2 | Intermediate + methylamine under reductive amination conditions or Pd-catalyzed coupling | Introduction of methylaminomethyl group on aromatic ring | Formation of target substituted phenoxy compound |
| 3 | Work-up by aqueous extraction, washing, drying over Na2SO4 | Removal of inorganic salts and solvents | Organic phase containing product |
| 4 | Concentration under reduced pressure, crystallization from ethyl acetate or other solvent | Purification step | Pure this compound |
| 5 | Drying under vacuum | Final isolation | >99% purity by HPLC |
Detailed Research Findings and Data
- Base Selection: Inorganic bases such as sodium hydroxide or potassium hydroxide are preferred for phenol deprotonation and nucleophilic substitution steps due to their availability and effectiveness.
- Solvent Choice: Polar aprotic solvents like DMSO or DMF facilitate nucleophilic substitution by stabilizing charged intermediates.
- Temperature Control: Maintaining reaction temperature between 80°C and 110°C ensures efficient reaction kinetics without decomposition.
- Reaction Time: Prolonged reaction times (up to 20 hours) are often necessary for complete conversion, especially in large-scale synthesis.
- Purification: Crystallization from ethyl acetate or similar solvents yields high-purity products with impurity levels below 0.1%, as confirmed by HPLC analysis.
- Impurity Profile: Monitoring for olefin acid, piperidinyl phenol, ester, des-methyl, and metabolite impurities is critical; optimized processes reduce these to less than 0.02%.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | NaOH or KOH | Used in molar excess (>30%) |
| Solvent | DMSO, DMF | Polar aprotic solvents preferred |
| Temperature | 80–110°C | Ensures reaction efficiency |
| Reaction Time | 4–20 hours | Dependent on scale and substrate reactivity |
| Methylaminomethylation | Reductive amination or Pd-catalyzed coupling | Requires careful control for selectivity |
| Purification | Crystallization from ethyl acetate or diisopropyl ether | Achieves high purity |
| Analytical Techniques | HPLC, melting point, NMR | Confirm identity and purity |
Chemical Reactions Analysis
Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted products.
Scientific Research Applications
Medicinal Chemistry
Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine has been studied for its potential therapeutic effects in several medical conditions. Its structure suggests possible interactions with biological targets, particularly in the realm of receptor modulation.
Cancer Research
Research indicates that compounds similar to this compound exhibit significant activity against various cancer cell lines. For instance, derivatives of this compound have been explored for their ability to inhibit platelet-derived growth factor (PDGF) receptor kinases, which are implicated in tumor growth and metastasis. Such inhibition may provide a pathway for developing targeted cancer therapies .
Neurological Disorders
The compound's potential neuroprotective effects have also been investigated. Studies suggest that it may influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety. The modulation of serotonin and norepinephrine pathways is of particular interest, as these are critical targets in the treatment of mood disorders .
Pharmacological Applications
The pharmacological profile of this compound suggests various applications in drug development.
Antidepressant Activity
Preliminary studies have indicated that this compound may possess antidepressant-like effects in animal models. Its mechanism appears to involve the modulation of monoamine levels, which are crucial for mood regulation. Further research is necessary to elucidate the specific pathways involved .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Compounds with similar structures have shown promise in reducing inflammation markers in vitro, suggesting a possible application in treating inflammatory diseases .
Case Studies and Experimental Findings
To illustrate the practical applications and effectiveness of this compound, several case studies are summarized below:
Mechanism of Action
The mechanism of action of Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound belongs to a family of substituted phenoxyethylamines. Key structural analogs and their differences are summarized below:
Physicochemical Properties
- Basicity: The dimethylaminoethyl group increases basicity compared to primary or secondary amines (e.g., 3-FMA). The methylaminomethyl substituent further modulates electron density on the phenyl ring, affecting pKa .
- Lipophilicity: The trifluoromethyl analog () is more lipophilic than the methylaminomethyl variant due to the hydrophobic CF₃ group. Methoxy substituents () balance solubility and membrane permeability .
- Reactivity: The methylaminomethyl group may participate in Schiff base formation or metal coordination, unlike the inert CF₃ group. Compounds with phosphanyl groups () exhibit distinct coordination behavior .
Pharmaceutical Potential
- Neuroactive Agents: Analogous to 3-FMA (), the methylaminomethyl group could interact with neurotransmitter receptors, though the ether linkage may reduce blood-brain barrier penetration compared to simpler amines .
- Coordination Chemistry: The dimethylaminoethyl chain and phenylamine groups may act as ligands for metal ions, similar to phosphanyl-containing amines in catalytic systems () .
Agrochemical Relevance
- Solvent Extraction : Unlike industrial amines like Alamine 336 (), which are bulkier and used in metal ion extraction, this compound’s smaller size may suit selective binding of smaller ions or organic molecules .
- Pesticide Derivatives: Sulfonylurea herbicides () share triazine backbones but lack the phenoxyethylamine structure, highlighting divergent reactivity .
Key Research Insights
- Synthetic Routes: Similar to , reductive amination or nucleophilic substitution could be used to introduce the methylaminomethyl group .
- Stability Studies: Trifluoromethyl analogs () show enhanced hydrolytic stability under acidic conditions compared to hydroxyl- or amino-substituted derivatives .
Comparative Data Table
Biological Activity
Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive understanding of its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H17N2O
- Molecular Weight : 205.28 g/mol
The compound features a dimethylamino group, a phenoxy moiety, and an ethylene bridge, which contribute to its pharmacological properties.
This compound exhibits various biological activities, primarily through modulation of neurotransmitter systems and potential anti-cancer effects. The compound has been studied for its influence on the following biological pathways:
- Neurotransmitter Modulation : The presence of the dimethylamino group suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit certain kinases involved in cancer progression, particularly NEK kinases, which have been linked to breast and cervical cancers .
Structure-Activity Relationships (SAR)
Research has indicated that modifications to the structure of this compound can significantly affect its biological activity. Key findings include:
- Methyl Substituents : The introduction of methyl groups at specific positions on the phenyl ring enhances binding affinity to target proteins.
- Linker Variations : Altering the length and composition of the ethylene linker affects lipophilicity and bioavailability, impacting overall efficacy.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's effectiveness against various cancer cell lines. For example, studies reveal that derivatives of similar compounds show significant cytotoxicity against Jurkat cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
Case Studies
- Cancer Research : A study focusing on NEK kinases demonstrated that compounds structurally related to this compound could selectively inhibit these kinases, leading to reduced cell proliferation in breast cancer models .
- Neuropharmacology : Research has indicated that similar compounds can modulate serotonin and dopamine receptors, suggesting potential applications in treating mood disorders .
Table 1: Biological Activity Summary
Table 2: Structure-Activity Relationship Findings
| Modification | Effect on Activity | Observations |
|---|---|---|
| Methyl Group Addition | Increased Affinity | Enhanced interaction with target proteins |
| Ethylene Linker Variation | Altered Lipophilicity | Affects absorption and distribution |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine, and how can intermediates be stabilized during multi-step synthesis?
- Methodological Answer : Multi-step synthesis often involves formylation, alkylation, and reduction. For example, intermediates like 3-[(methylamino)methyl]phenol can be stabilized using anhydrous conditions and inert atmospheres to prevent oxidation. Phosphorus oxychloride (POCl₃) is effective for dehydration steps to generate isonitriles, as demonstrated in amidine syntheses . In situ generation of dimethylamine from dimethylformamide (DMF) via thermal decomposition can simplify reagent handling . Purification via column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH 9:1) ensures intermediate purity.
Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm methylamino (-N(CH₃)₂) and phenoxy ether (-O-) linkages. For example, the methyl protons on dimethylamine appear as a singlet at δ ~2.2–2.5 ppm. Aromatic protons on the phenoxy group show splitting patterns dependent on substituent positions .
- Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) confirms molecular ion peaks (e.g., [M+H]⁺) and fragments corresponding to cleavage at the ether bond .
- Elemental Analysis : Cross-validate with combustion analysis (C, H, N) to resolve discrepancies between spectroscopic and chromatographic purity data .
Advanced Research Questions
Q. How can contradictory purity data (e.g., HPLC vs. elemental analysis) be systematically resolved for this compound?
- Methodological Answer :
- Step 1 : Perform HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess organic impurities. Compare retention times with standards.
- Step 2 : Use differential scanning calorimetry (DSC) to detect polymorphic forms or solvates that may skew elemental analysis.
- Step 3 : Employ Karl Fischer titration to quantify residual water, which can inflate hydrogen content in elemental analysis .
- Reference : In amine analysis, solvents like chloroform vs. dioxane can alter reaction homogeneity and impact purity measurements .
Q. What computational approaches are suitable for predicting the compound’s bioactivity and receptor interaction mechanisms?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like G-protein-coupled receptors (GPCRs). Parameterize the methylamino group as a protonable site at physiological pH.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Monitor hydrogen bonds between the phenoxy oxygen and receptor residues (e.g., Tyr³⁵² in adrenergic receptors) .
- QSAR Modeling : Train models on analogues (e.g., substituted phenethylamines) to predict logP and IC₅₀ values for antioxidant or anti-inflammatory activity .
Q. How can reaction conditions be optimized to mitigate hazardous byproducts during large-scale synthesis?
- Methodological Answer :
- Safety Protocols : Use gloveboxes for handling air-sensitive intermediates (e.g., isonitriles) and install scrubbers to trap volatile byproducts like HCl gas .
- Catalysis : Replace POCl₃ with safer alternatives (e.g., Burgess reagent) for dehydration steps, reducing toxic waste .
- Waste Management : Segregate halogenated solvents (e.g., CH₂Cl₂) and amine-containing residues for professional disposal to comply with EPA guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
